An In-depth Technical Guide to Sulfadoxine-d4: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Sulfadoxine-d4: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Sulfadoxine-d4. Designed for professionals in research and drug development, this document delves into the core physicochemical characteristics of this deuterated analogue of the sulfonamide antibiotic, Sulfadoxine. Detailed experimental protocols and a visualization of its parent compound's mechanism of action are included to support further investigation and application.
Core Chemical Properties and Structure
Sulfadoxine-d4 is the deuterated form of Sulfadoxine, where four hydrogen atoms on the phenyl ring are replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Sulfadoxine.
Chemical Structure
The chemical structure of Sulfadoxine-d4 is illustrated below:
IUPAC Name: 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-2,3,5,6-d4[1][2]
SMILES: COC1=C(N=CN=C1OC)NS(=O)(=O)C2=C([2H])C([2H])=C(N)C([2H])=C2[2H]
InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N[1]
Physicochemical Data
The key chemical and physical properties of Sulfadoxine-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | [1][3][4][5] |
| Molecular Weight | 314.36 g/mol | [1][3] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 187-190 °C | [1] |
| Boiling Point | 522.8 ± 60.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in Acetone, DMSO, Methanol | [1][6] |
| Purity | ≥95% (HPLC), ≥95% atom D | [1] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of Sulfadoxine-d4, providing a foundation for its practical application in a laboratory setting.
Proposed Synthesis of Sulfadoxine-d4
Step 1: Deuteration of Aniline
This step focuses on the introduction of deuterium atoms onto the aniline ring, which serves as a key precursor.
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Materials: Aniline, Deuterated Trifluoroacetic Acid (TFA-d), Deuterium Oxide (D₂O).
-
Procedure:
-
In a sealed reaction vessel, dissolve aniline in an excess of deuterated trifluoroacetic acid (TFA-d).
-
Add a catalytic amount of deuterium oxide (D₂O).
-
Heat the mixture at reflux for 16-24 hours. The progress of the hydrogen-deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution until the pH is neutral.
-
Extract the deuterated aniline with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain aniline-d5. The purity can be assessed by NMR and mass spectrometry.
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Step 2: Synthesis of Sulfadoxine-d4 from Deuterated Aniline
This part of the synthesis adapts a known procedure for producing Sulfadoxine, utilizing the deuterated aniline from the previous step.
-
Materials: Aniline-d5, Acetic Anhydride, Chlorosulfonic Acid, Thionyl Chloride, 4-amino-5,6-dimethoxypyrimidine, Pyridine.
-
Procedure:
-
Acetylation: React aniline-d5 with acetic anhydride to form acetanilide-d5. This protects the amino group in the subsequent step.
-
Chlorosulfonylation: Treat acetanilide-d5 with an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl-d4 chloride.
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Condensation: React the 4-acetamidobenzenesulfonyl-d4 chloride with 4-amino-5,6-dimethoxypyrimidine in the presence of a base like pyridine. This reaction couples the two main fragments of the molecule.
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Hydrolysis: Remove the acetyl protecting group from the product of the previous step by acid or base hydrolysis to yield Sulfadoxine-d4.
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Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure Sulfadoxine-d4. The structure and isotopic enrichment should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
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Quantification of Sulfadoxine-d4 in Human Plasma by UHPLC-MS/MS
The following is a detailed protocol for the analysis of Sulfadoxine and its deuterated internal standard, Sulfadoxine-d4, in human plasma, adapted from a published method. This method is crucial for pharmacokinetic studies.
-
Materials and Reagents:
-
Sulfadoxine and Sulfadoxine-d4 reference standards.
-
Acetonitrile (MeCN), Methanol (MeOH), Water (LC-MS grade).
-
Formic acid.
-
K₂EDTA human plasma.
-
-
Instrumentation:
-
Waters I class UPLC system.
-
Sciex Triple Quad 6500+ Mass Spectrometer with an ESI+ ion source.
-
ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm).
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 5 µL of plasma, add 100 µL of an internal standard working solution (Sulfadoxine-d4 in MeCN/water).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of MeCN/water (1:9, v/v) with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-0.2 min: 25% B
-
0.2-1.0 min: 25-40% B
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1.0-1.1 min: 40-90% B
-
1.1-1.5 min: 90% B
-
1.5-1.51 min: 90-25% B
-
1.51-1.6 min: 25% B
-
-
Injection Volume: 3 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI+.
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Sulfadoxine: m/z 311 → 245
-
Sulfadoxine-d4: m/z 315 → 249[7][]
-
-
Mechanism of Action of Sulfadoxine
Sulfadoxine, the non-deuterated parent compound of Sulfadoxine-d4, is a sulfonamide antibiotic that is particularly effective against the malaria parasite, Plasmodium falciparum. Its mechanism of action involves the inhibition of a crucial metabolic pathway for the parasite.
Sulfadoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA synthesis and cell replication. By blocking the production of dihydrofolic acid, Sulfadoxine effectively halts the reproductive capabilities of the parasite.[9][10]
This mechanism is selective for the parasite because humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme for its synthesis.
The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of Sulfadoxine.
Caption: Mechanism of action of Sulfadoxine in the folate biosynthesis pathway.
Logical Workflow for Pharmacokinetic Analysis
The use of Sulfadoxine-d4 as an internal standard is a critical component of pharmacokinetic studies of Sulfadoxine. The following diagram outlines the logical workflow for such an analysis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. CN102304094A - Preparation method of sulfadoxine and intermediate thereof - Google Patents [patents.google.com]
- 3. bionauts.jp [bionauts.jp]
- 4. CN105153044A - Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC - Google Patents [patents.google.com]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102617488A - Process for preparing sulfadoxine - Google Patents [patents.google.com]
- 9. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
